Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc
Description
Properties
CAS No. |
72468-43-0 |
|---|---|
Molecular Formula |
C30H52O24 |
Molecular Weight |
796.7 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6S)-2-[(3R,4R,5R,6R)-2,3-dihydroxy-5-[(2S,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O24/c1-6-11(34)15(38)18(41)27(46-6)53-24-21(44)26(45)48-10(5-33)22(24)51-30-25(54-28-19(42)16(39)12(35)7(2)47-28)23(14(37)9(4-32)50-30)52-29-20(43)17(40)13(36)8(3-31)49-29/h6-45H,3-5H2,1-2H3/t6-,7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+,25+,26?,27-,28-,29+,30-/m0/s1 |
InChI Key |
CFAMAWVZEVLFJH-NCWFDBPASA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc involves multiple steps of glycosylation reactions. The process typically starts with the preparation of protected monosaccharide building blocks. These building blocks are then sequentially linked using glycosylation reactions, which are catalyzed by glycosyltransferases or chemical catalysts. The reaction conditions often include the use of solvents like dichloromethane and activators such as trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this glycan can be achieved through enzymatic synthesis using glycosyltransferases. These enzymes are capable of transferring specific sugar moieties to acceptor molecules, allowing for the efficient and selective synthesis of complex glycans. The process can be scaled up using bioreactors to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under mild conditions to prevent degradation of the glycan structure .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to the formation of derivatives with different properties .
Scientific Research Applications
Introduction to Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc
The compound This compound is a tetrasaccharide that plays a significant role in various biological processes. Its structure consists of fucose and galactose residues linked to glucose, which contributes to its functionality in biological systems. This article explores the applications of this compound, particularly in the realms of biomedicine, glycobiology, and food science.
Chemical Composition
- Molecular Formula : C24H42O19
- Molecular Weight : 634.6 g/mol
- Structural Features :
- Contains fucose (Fuc), galactose (Gal), and glucose (Glc) residues.
- The specific linkages (α1-2, β1-4, α1-3) define its unique properties.
Table 1: Structural Overview
| Component | Type | Linkage |
|---|---|---|
| Fucose | Monosaccharide | α1-2 |
| Galactose | Monosaccharide | β1-4 |
| Glucose | Monosaccharide | α1-3 |
Cancer Biomarkers
Research has indicated that specific glycan structures, including those featuring fucose and galactose, can serve as biomarkers for various cancers. For instance, the presence of certain fucosylated glycans has been linked to tumor progression and metastasis . The tetrasaccharide this compound can potentially be utilized in diagnostic assays for cancer detection.
Antiviral Therapeutics
The interaction of lectins with glycan structures is crucial in the development of antiviral strategies. The tetrasaccharide can be targeted by lectins that inhibit viral entry into host cells, thereby serving as a potential therapeutic agent against viral infections . Studies have shown that lectins recognizing fucosylated glycans can prevent the binding of viruses to cell surfaces.
Glycobiology Research
In glycobiology, the study of glycan interactions is essential for understanding cellular communication and signaling. The compound can be used in lectin arrays to analyze glycosylation patterns on cell surfaces or to track glycans in biological samples . This application is vital for elucidating the roles of glycans in health and disease.
Food Science
Fucosylated oligosaccharides are also present in human milk and have been shown to promote gut health by acting as prebiotics. The tetrasaccharide this compound is structurally similar to oligosaccharides found in milk, suggesting potential applications in infant nutrition and functional foods .
Case Study 1: Cancer Diagnosis
A study published in Nature demonstrated that specific fucosylated glycan patterns could differentiate between healthy and cancerous tissues. The researchers utilized lectin microarrays to identify the presence of this compound as a marker for breast cancer .
Case Study 2: Antiviral Applications
In research focused on influenza viruses, scientists explored how lectins that bind to fucosylated glycans could inhibit viral entry into cells. The study highlighted the potential use of compounds like this compound in developing new antiviral drugs .
Mechanism of Action
The mechanism of action of Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc involves its interaction with specific receptors on the cell surface. These interactions can trigger various cellular responses, such as signal transduction pathways and immune responses. The molecular targets include lectins and other carbohydrate-binding proteins that recognize the specific glycan structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Antigenicity and Epitope Specificity
Biological Activity
Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc is a complex glycan that plays significant roles in various biological processes. This article explores its structure, biological activities, and relevant research findings.
Structure and Composition
The compound this compound consists of multiple sugar residues linked in a specific manner. It includes:
- Fucose (Fuc) : A deoxyhexose sugar that often contributes to the biological activity of glycans.
- Galactose (Gal) : A monosaccharide that is crucial in many glycan structures.
- Glucose (Glc) : A primary energy source in biological systems.
The molecular formula for this glycan is with a molecular weight of approximately 624.7 g/mol .
1. Cellular Interactions
Glycans like this compound are known to mediate cell-cell interactions and play roles in adhesion processes. They interact with lectins, which are proteins that bind specific carbohydrates, facilitating various biological functions such as:
- Immune Response : Glycans can influence immune cell signaling and pathogen recognition.
- Cell Signaling : They participate in signaling pathways that regulate cellular processes.
2. Pathogen Recognition
Research indicates that specific glycan structures can serve as receptors for pathogens. For instance, certain viruses exploit glycans to gain entry into host cells. The structural specificity of this compound may affect its binding affinity to viral proteins, influencing susceptibility to infections .
Case Studies
Study 1: Lectin-Glycan Interactions
A comprehensive analysis of lectin-glycan interactions revealed that minute structural variations in glycans significantly impact their biological functions. This study highlighted how this compound interacts with various lectins, affecting immune responses and pathogen interactions .
Study 2: Cancer Biology
Alterations in glycosylation patterns, including the presence of specific fucosylated structures like this compound, have been linked to tumor progression and metastasis. Research shows that these glycans can enhance tumor cell adhesion and migration, contributing to cancer metastasis .
Data Tables
| Glycan Structure | Molecular Formula | Biological Function |
|---|---|---|
| This compound | C30H52O24 | Mediates cell adhesion and immune response |
| Fucose | C6H12O5 | Involved in cell signaling and pathogen recognition |
| Galactose | C6H12O6 | Essential for glycoprotein formation |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for structural elucidation of complex glycans like Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc?
- Answer :
- NMR Spectroscopy : Provides atomic-level resolution for linkage confirmation (e.g., distinguishing α/β anomers) .
- Mass Spectrometry (MS) : High-resolution LC-MS/MS (e.g., CandyCrunch tool) identifies fragmentation patterns and validates glycan sequences .
- Colorimetric Assays : The phenol-sulfuric acid method quantifies total sugar content via absorbance at 490 nm, useful for initial screening .
- Computational Tools : Glycowork (Python) generates sequence features and motifs, while DrawGlycan-SNFG renders structures from IUPAC notation .
Q. How can researchers verify the presence of terminal epitopes (e.g., Fuc(a1-2) or Gal(a1-3)) in this glycan?
- Answer :
- Lectins/Antibodies : Use glycan microarrays with lectins (e.g., Dolichos biflorus DBL) or monoclonal antibodies specific to blood group antigens (e.g., GalNAcα1-3[Fucα1-2]Gal) .
- Enzymatic Digestion : α1-2 fucosidases or α1-3 galactosidases cleave specific linkages; monitor shifts in MS profiles .
Advanced Research Questions
Q. How do contradictory binding results arise in glycan-protein interaction studies, and how can they be resolved?
- Answer :
- Case Example : Blood group A glycan L37 (GalNAcα1-3[Fucα1-2]Galβ1-4GlcNAcβ1-3Galβ1-4Glc) shows no binding to mouse IgM-A despite terminal GalNAc, likely due to steric hindrance from extended GlcNAcβ1-3Galβ1-4Glc motifs .
- Resolution :
- Structural Dynamics : Use molecular dynamics simulations (e.g., UniLectin3D database) to assess 3D accessibility of epitopes .
- Competitive Assays : Pre-incubate proteins with truncated glycans to identify steric/competitive effects .
Q. What strategies optimize the study of glycan biosynthesis pathways for this compound?
- Answer :
- Enzyme Knockdowns : CRISPR/Cas9 targeting SLC35C1 (Fuc transporter) or ST6GAL1 (sialyltransferase) disrupts Golgi-specific glycosylation .
- Metabolic Labeling : Pulse-chase experiments with C-glucose or H-fucose track glycan assembly kinetics .
Q. How can computational tools address challenges in identifying conserved motifs within heterogeneous glycan datasets?
- Answer :
- Motif Detection : The MCAW algorithm aligns glycans containing predefined motifs (e.g., sialyl-Lewis X) even in branched structures .
- Graph-Based Analysis : Glycowork’s subgraph isomorphism function detects internal motifs like Fuc(a1-3)GlcNAc in complex N-glycans .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
